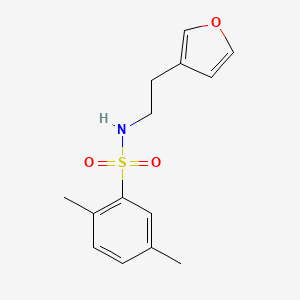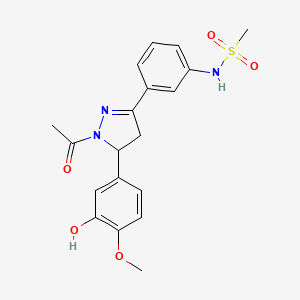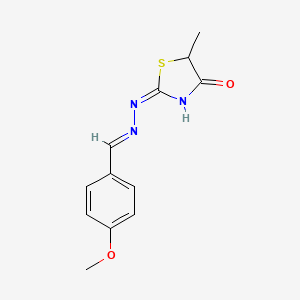![molecular formula C10H17N3OS B2946787 [1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol CAS No. 1645431-35-1](/img/structure/B2946787.png)
[1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Thiadiazole derivatives are a class of compounds that have been studied for their wide range of biological properties . They are often synthesized using various starting materials, including hydrazonoyl halides .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with other compounds . For example, one method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives can be characterized using various techniques, including 1H NMR, 13C NMR, IR, MS, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and can lead to a wide range of products . These reactions often involve the formation of new bonds and the breaking of existing ones.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound. Some general properties that can be analyzed include melting point, solubility, and spectral data .科学的研究の応用
Molecular Aggregation and Solvent Effects
Research has explored the spectroscopic studies of compounds related to 1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol, particularly focusing on the solvent effects on molecular aggregation. A study by Matwijczuk et al. (2016) demonstrated how different solvents affect the fluorescence emission and aggregation of thiadiazole derivatives, indicating the potential of these compounds in studying molecular interactions and aggregation processes in various solvents (Matwijczuk, A., Kluczyk, D., Górecki, A., Niewiadomy, A., & Gagoś, M., 2016).
Synthesis and Characterization
Another area of application is the synthesis and characterization of thiadiazole derivatives, which serve as precursors or intermediates in the preparation of more complex molecules. Malik et al. (2018) described the synthesis of N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, which were further processed to produce acid dyes, showcasing the versatility of thiadiazole compounds in chemical synthesis (Malik, G., Patel, P., Tailor, J. H., & Patel, S., 2018).
Electrocatalytic Applications
The use of methanol as a hydrogen source and C1 synthon in organic synthesis presents another research application. Sarki et al. (2021) developed a method for selective N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, highlighting the potential of using methanol in catalytic processes involving compounds similar to the one (Sarki, N., Goyal, V., Tyagi, N., Puttaswamy, Anand, N., Ray, A., & Natte, K., 2021).
Material Science and Analytical Applications
Thiadiazole derivatives also find applications in material science and analytical chemistry. For example, Kalimuthu and John (2005) investigated the formation of dimercaptothiadiazole monolayers on gold electrodes from different solvents, demonstrating the use of thiadiazole compounds in modifying electrode surfaces for analytical purposes (Kalimuthu, P., & John, S. A., 2005).
作用機序
Target of Action
It’s worth noting that compounds with a similar 1,2,4-thiadiazole structure have been found to exhibit a wide range of biological activities . For instance, some 1,2,4-thiadiazole derivatives have been reported to function as non-peptide inhibitors of beta-secretase .
Mode of Action
The 1,2,4-thiadiazole moiety is known to interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Compounds with a similar 1,2,4-thiadiazole structure have been found to interact with various biochemical pathways, leading to a range of potential effects .
Result of Action
Compounds with a similar 1,2,4-thiadiazole structure have been found to exhibit a wide range of biological activities, including antimicrobial activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[1-methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-7-11-9(15-13-7)12-8-4-3-5-10(8,2)6-14/h8,14H,3-6H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBOFYWMHPKHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC2CCCC2(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

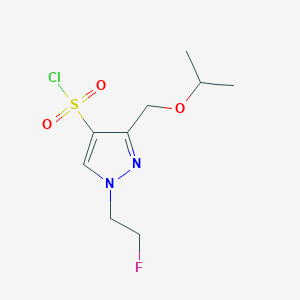
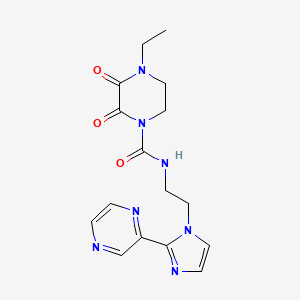
![3,6-dichloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-2-carboxamide](/img/structure/B2946708.png)
![5-Methyl-3-[(4-prop-2-ynylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2946710.png)
![5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one](/img/structure/B2946711.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2946712.png)
![N-(2-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2946714.png)
![(2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2946715.png)

![N-(4-chlorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2946721.png)
![3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2946722.png)
